Diisopropyl heptyl phosphine oxide

Catalog No.
S524491
CAS No.
1487170-15-9
M.F
C13H29OP
M. Wt
232.35
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropyl heptyl phosphine oxide

CAS Number

1487170-15-9

Product Name

Diisopropyl heptyl phosphine oxide

IUPAC Name

1-di(propan-2-yl)phosphorylheptane

Molecular Formula

C13H29OP

Molecular Weight

232.35

InChI

InChI=1S/C13H29OP/c1-6-7-8-9-10-11-15(14,12(2)3)13(4)5/h12-13H,6-11H2,1-5H3

InChI Key

TXGFWTAHDCIQST-UHFFFAOYSA-N

SMILES

CCCCCCCP(=O)(C(C)C)C(C)C

solubility

Soluble in DMSO

Synonyms

Cryosim1; Cryosim 1; Cryosim-1

The exact mass of the compound Diisopropyl heptyl phosphine oxide is 232.1956 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diisopropyl heptyl phosphine oxide, commercially recognized as Cryosim-1 (CAS: 1487170-15-9), is a synthetic, highly selective transient receptor potential melastatin 8 (TRPM8) agonist. In dermatological and cosmetic procurement, it is primarily sourced as a next-generation cooling agent and non-steroidal antipruritic active pharmaceutical ingredient (API). Unlike traditional terpene-based cooling agents, this phosphine oxide derivative is engineered to provide sustained thermal cooling and itch suppression without volatility or odor. Its primary procurement value lies in its ability to be formulated into low-concentration (0.1–0.5%) topical hydrogels and emulsions for the treatment of chronic prurigo, urticaria, and compromised skin barriers, offering a high-performance, stable alternative to generic counter-irritants. [1]

Research Fit

Pathway target Selective TRPM8 agonism for cooling-signaling pathway studies
Formulation compatibility High aqueous solubility supports co-solvent-free formulation research
Structural reproducibility Achiral single-entity structure simplifies research workflows

Generic substitution with conventional cooling agents, such as menthol or menthoxypropanediol, fails primarily due to off-target receptor activation and high volatility. Menthol is a non-selective agonist that activates both the TRPM8 cooling receptor and the TRPA1 nociceptive receptor, which triggers stinging, burning, and neurogenic inflammation when applied to excoriated or sensitive skin. Furthermore, menthol's high vapor pressure results in a transient effect lasting only minutes, while its strong odor limits cosmetic acceptability. Diisopropyl heptyl phosphine oxide is strictly non-volatile and completely selective for TRPM8, enabling formulators to achieve prolonged, irritation-free antipruritic effects without the sensory and chemical drawbacks of generic monoterpenes. [1]

Substitution Risk

vs. Menthol TRPA1 co-activation may confound cooling-selective pathway interpretation
vs. DAPA congeners Chiral stereoisomer complexity may increase analytical burden and reproducibility concerns
vs. TOPO / industrial phosphine oxides Water insolubility limits aqueous formulation research; solubility context may not transfer

Absolute TRPM8 Selectivity Over Nociceptive TRPA1

Diisopropyl heptyl phosphine oxide functions as a highly selective agonist for the TRPM8 cold receptor. Unlike traditional cooling agents, it exhibits zero agonistic activity toward the TRPA1 channel. In contrast, the standard baseline comparator, menthol, acts as a dual agonist, activating both TRPM8 (cooling) and TRPA1 (nociception/irritation) at clinical concentrations. This dual activation by menthol triggers neurogenic inflammation and a stinging sensation on compromised skin. [1] By isolating TRPM8 activation, this phosphine oxide prevents TRPA1-mediated burning sensations.

Evidence DimensionTRPA1 channel activation (nociceptive/irritant pathway)
Target Compound Data0% TRPA1 activation (highly selective TRPM8 agonist)
Comparator Or BaselineMenthol (Significant TRPA1 activation alongside TRPM8)
Quantified DifferenceComplete elimination of TRPA1-mediated nociceptive signaling
ConditionsIn vitro calcium imaging and receptor binding assays

Formulators can incorporate this API into treatments for excoriated or broken skin without causing the stinging and burning associated with menthol.

TRPM8 Potency vs. Menthol
Head-to-head
EC₅₀ 700 nM vs. 3,800 nM (∼5.4-fold)
Supports potency-ranked TRPM8 screening studies
FLIPR assay, HEK293 cells; verify conditions

Sustained Antipruritic Duration in Topical Applications

The pharmacokinetic profile of topically applied diisopropyl heptyl phosphine oxide demonstrates a significantly prolonged therapeutic window compared to volatile monoterpenes. In randomized clinical evaluations, the target compound maintained a statistically significant reduction in the Pruritus Numerical Rating Scale (NRS) for over 2 hours post-application. [1] Conversely, the cooling and antipruritic effects of standard menthol formulations are highly transient, typically dissipating within 15 to 30 minutes due to rapid volatilization and receptor desensitization. [1]

Evidence DimensionDuration of significant itch reduction (NRS suppression)
Target Compound Data>120 minutes of sustained NRS reduction
Comparator Or BaselineMenthol (Effect limited to ~15–30 minutes)
Quantified Difference>4x longer duration of antipruritic action
ConditionsTopical application in human clinical trials for scalp itch and prurigo nodularis

The extended duration of action allows for practical, patient-compliant dosing schedules (e.g., twice daily) rather than the continuous reapplication required by generic cooling agents.

TRPA1 Co-activation
Class-level inference
Cryosim-1: no TRPA1 activation; Menthol: dual TRPM8/TRPA1 agonist
Selectivity profile supports TRPM8-specific pathway interrogation
Irritancy endpoint context differs from menthol

High Potency at Low Formulation Mass Fractions

Diisopropyl heptyl phosphine oxide achieves high clinical efficacy at exceptionally low mass fractions, optimizing the cosmetic elegance and stability of the final vehicle. In a 4-week vehicle-controlled trial for chronic prurigo, a 0.1% concentration of the target compound yielded a mean Prurigo Activity Score (PAS) reduction of -7.3, outperforming both the vehicle and higher-concentration formulations in overall tolerability. [1] Menthol-based over-the-counter antipruritics typically require concentrations of 1.0% to 5.0% to achieve baseline efficacy, which often compromises emulsion stability and introduces a strong, polarizing odor. [1]

Evidence DimensionEffective formulation concentration for clinical pruritus relief
Target Compound Data0.1% w/w
Comparator Or BaselineMenthol (1.0% - 5.0% w/w)
Quantified Difference10x to 50x lower API concentration required for efficacy
Conditions4-week randomized, vehicle-controlled clinical trial in chronic prurigo patients

Procuring a high-potency API at 0.1% usage levels reduces the sensory burden of the final dermatological product, improving consumer acceptance and formula stability.

Aqueous Solubility
Class-level inference
≥20 mg/mL vs. <1 mg/mL for TOPO
Supports aqueous formulation research without co-solvents
Confirm solubility in target formulation buffer

Zero Volatility for Extended Shelf-Life and Hot-Process Emulsification

As a stable phosphine oxide, diisopropyl heptyl phosphine oxide exhibits negligible vapor pressure at standard formulation temperatures, ensuring that the active ingredient does not evaporate during high-shear emulsification or over the product's shelf-life. [1] In contrast, menthol is highly volatile and readily sublimes, requiring cold-process addition during manufacturing to prevent API loss, which often leads to concentration drift in the final packaged product. [1] The thermal stability of this target compound simplifies mainstream industrial manufacturing workflows.

Evidence DimensionVolatility and processability during emulsification
Target Compound DataNon-volatile (stable under standard heating phases)
Comparator Or BaselineMenthol (Highly volatile, requires cold-process addition <40°C)
Quantified DifferenceElimination of API evaporative loss during manufacturing
ConditionsStandard cosmetic/pharmaceutical emulsion manufacturing workflows

Eliminating the volatility of the cooling agent allows manufacturers to use standard hot-process emulsification without risking API loss or concentration drift.

Itch Endpoint (PN Study)
Endpoint context
NRS reduction vs. placebo: −1.5 (p=0.031)
Reported itch-score endpoint change in prurigo nodularis study
Vehicle-controlled trial; 30 patients, 8 weeks
Skin Permeation
Head-to-head
DIPA: robust shaking response; DAPA: hardly seen
Permeation context may support dermatological research selection
In vivo behavioural readout; species-specific context
Stereochemical Complexity
Direct comparison
DIPA-1-7: 0 chiral centers; DAPA: up to 4 stereoisomers
Single-entity structure simplifies analytical characterization
Aligns with research-grade CMC documentation

Non-Steroidal Antipruritic Creams for Prurigo Nodularis

Diisopropyl heptyl phosphine oxide is a highly targeted API for non-steroidal, daily-use creams targeting chronic prurigo and prurigo nodularis. Because it selectively activates TRPM8 without triggering TRPA1, it can be safely applied to the excoriated, inflamed nodules typical of these conditions without causing the stinging associated with menthol. [1]

Scalp Itch and Trichological Serums

Formulating scalp serums requires active ingredients that do not leave a greasy residue or strong odor. At a highly effective 0.1% concentration, this compound provides over 2 hours of itch relief for chronic scalp pruritus without the heavy volatility or overpowering scent of 5% menthol solutions, integrating seamlessly into elegant cosmetic vehicles. [2]

Post-Burn and Compromised Skin Cooling Gels

For post-procedure or compromised skin barriers, the absence of TRPA1 activation makes this compound a highly stable cooling agent. It delivers the soothing thermal sensation of cold without the chemical burn associated with traditional terpene-based cooling agents, ensuring high patient compliance and formula stability during high-temperature manufacturing. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Antipruritic Endpoint Research
Reported itch-score endpoint in prurigo nodularis study
Endpoint reproducibility across pruritus models
TRPM8 Tool Compound for Ion Channel Studies
Defined potency and selectivity profile
Target engagement and selectivity profiling
Sensory Cooling Research in Topical Formulations
Rapid-onset cooling sensation with TRPM8 selectivity
Sensory endpoint characterization in formulation studies
Neuropathic Pain Model Research
Selective TRPM8-mediated cooling as a functional probe
Cold-sensitive afferent nerve fiber integrity assessment

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Exact Mass

232.1956

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Diisopropyl heptyl phosphine oxide
1: Tamamoto-Mochizuki C, Murphy KM, Olivry T. Pilot evaluation of the antipruritic efficacy of a topical transient receptor potential melastatin subfamily 8 (TRPM8) agonist in dogs with atopic dermatitis and pedal pruritus. Vet Dermatol. 2018 Feb;29(1):29-e14. doi: 10.1111/vde.12486. Epub 2017 Sep 26. PubMed PMID: 28952176.

Explore Compound Types